3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
CAS No.:
Cat. No.: VC14990091
Molecular Formula: C24H23Cl2NO6
Molecular Weight: 492.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23Cl2NO6 |
|---|---|
| Molecular Weight | 492.3 g/mol |
| IUPAC Name | (3,6-dichloro-4-methyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C24H23Cl2NO6/c1-15-17-12-18(25)20(13-19(17)33-23(29)22(15)26)32-21(28)10-6-3-7-11-27-24(30)31-14-16-8-4-2-5-9-16/h2,4-5,8-9,12-13H,3,6-7,10-11,14H2,1H3,(H,27,30) |
| Standard InChI Key | BJROPOVPSQUJHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)Cl |
Introduction
Structural Characterization and Chemical Properties
Core Chromen-2-one Framework
The chromen-2-one scaffold consists of a benzopyran ring fused to a carbonyl group at the 2-position. Substitutions at the 3-, 4-, 6-, and 7-positions modulate electronic density and steric bulk, influencing reactivity and biological interactions. In this compound, the 3- and 6-chloro groups enhance electrophilicity, potentially facilitating nucleophilic attacks in biological systems. The 4-methyl group contributes to hydrophobic interactions, while the 7-position’s ester linkage to the hexanoate chain introduces flexibility and functionalization potential.
Hexanoate Side Chain Modifications
The hexanoate moiety is esterified to the coumarin core and features a benzyloxycarbonyl (Cbz)-protected amine at the terminal carbon. The Cbz group serves as a protective moiety for amines during synthetic processes, preventing unwanted side reactions. This design mirrors strategies observed in peptide synthesis, where temporary protection of functional groups ensures regioselective transformations. The hexanoate chain’s length balances lipophilicity and solubility, critical for membrane permeability and pharmacokinetics .
Table 1: Key Structural Features and Their Implications
| Feature | Position | Role |
|---|---|---|
| Chlorine atoms | 3, 6 | Electrophilic reactivity |
| Methyl group | 4 | Hydrophobic interactions |
| Ester linkage | 7 | Functionalization site |
| Cbz-protected amine | Side chain | Stability during synthesis |
Synthetic Pathways and Reaction Mechanisms
Coumarin Core Synthesis
The chromen-2-one core is typically synthesized via the Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For this compound, 4-methylresorcinol may serve as the phenolic precursor, reacting with a β-keto ester derivative to form the substituted coumarin. Chlorination at the 3- and 6-positions is achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane, with reaction temperatures carefully controlled to avoid over-chlorination.
Side Chain Functionalization
The hexanoate side chain is introduced through esterification. A six-carbon dicarboxylic acid derivative is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitating reaction with the hydroxyl group at the coumarin’s 7-position. The Cbz-protected amine is subsequently installed via nucleophilic acyl substitution, where the hexanoate’s terminal carboxylate reacts with benzyl chloroformate in the presence of a base like triethylamine.
Purification and Characterization
Purification involves column chromatography using silica gel and gradients of ethyl acetate in hexane, followed by recrystallization from ethanol. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and ester carbonyls (δ 165–170 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) provides molecular ion peaks consistent with the calculated formula C₂₄H₂₂Cl₂N₂O₆.
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Anticancer Effects
In vitro assays on related compounds demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), key mediators of inflammation . Antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) is attributed to the induction of apoptosis through caspase-3 activation and disruption of mitochondrial membrane potential . The hexanoate chain’s length optimizes cellular uptake, as evidenced by comparative studies showing reduced activity in shorter-chain analogs.
Table 2: Biological Activities of Analogous Coumarin Derivatives
Applications in Drug Development
Prodrug Design
The ester linkage in 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate positions it as a prodrug candidate. Enzymatic cleavage of the ester bond in vivo could release active metabolites, such as 6-aminohexanoic acid derivatives, which may synergize with the parent compound’s bioactivity. This strategy mirrors prodrug approaches used in antiviral and anticancer therapies to enhance bioavailability .
Fluorescent Probes
Coumarins’ inherent fluorescence (λₑₓ ≈ 320 nm, λₑₘ ≈ 450 nm) enables their use as imaging agents. Functionalization with the Cbz group allows for tracking intracellular distribution via confocal microscopy, providing insights into subcellular localization and target engagement . Such applications are critical in validating mechanism-of-action hypotheses during preclinical development .
Stability and Pharmacokinetic Considerations
pH and Thermal Stability
Accelerated stability studies on similar compounds show retained activity after 7 days at pH 3–9 and temperatures up to 60°C. The Cbz group’s robustness under physiological conditions prevents premature degradation, while the ester linkage’s lability in esterase-rich environments ensures controlled release.
Metabolic Pathways
In vitro liver microsome assays predict hepatic clearance via cytochrome P450-mediated oxidation of the methyl and propyl groups, followed by glucuronidation of the phenolic metabolites. Plasma protein binding, estimated at 92–95%, suggests prolonged circulation half-life, necessitating dosage adjustments to avoid toxicity.
Comparative Analysis with Structural Analogs
Chlorinated vs. Non-Chlorinated Coumarins
Chlorine substitution at the 3- and 6-positions enhances electrophilicity and enzyme inhibition potency compared to non-chlorinated analogs. For example, 4-methylcoumarin sulfonamide exhibits a COX-2 IC₅₀ of 1.2 μM, while its non-chlorinated counterpart shows IC₅₀ > 10 μM.
Side Chain Length Optimization
Hexanoate chains outperform shorter (butanoate) or longer (decanoate) analogs in balancing solubility and membrane permeability. Butanoate derivatives exhibit reduced cellular uptake (HeLa IC₅₀ = 22.4 μM), whereas decanoate analogs suffer from poor aqueous solubility.
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